

Application Note: Dual-Responsive Supramolecular Assembly using 4-(3,4-Dimethoxyphenethyl)aniline (DMPA)

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Compound of Interest

Compound Name: 4-(3,4-Dimethoxyphenethyl)aniline

Cat. No.: B8371648

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Target Audience: Researchers, materials scientists, and drug development professionals.

Application: Engineering dynamic covalent and host-guest hydrogels for targeted therapeutic delivery.

Executive Summary

The rational design of stimuli-responsive supramolecular materials requires building blocks capable of orthogonal, reversible interactions. **4-(3,4-Dimethoxyphenethyl)aniline** (DMPA) is a highly versatile, bifunctional synthon that bridges dynamic covalent chemistry (DCC) and supramolecular host-guest assembly. This application note details the mechanistic principles and step-by-step protocols for utilizing DMPA to construct a dual-responsive (pH and redox) hydrogel system. By leveraging the aniline moiety for pH-sensitive imine condensation and the dimethoxyphenethyl tail for charge-transfer complexation within Cucurbit[8]uril (CB[8]), researchers can engineer sophisticated, self-validating matrices for controlled drug release in tumor microenvironments.

Mechanistic Principles & Design Rationale

As a Senior Application Scientist, it is critical to understand why specific molecular motifs are chosen, rather than simply executing a protocol. The DMPA molecule features two distinct interactive modules that operate orthogonally:

Module A: The Dynamic Covalent Imine Linkage (pH-Responsive)

The primary amine (aniline) group of DMPA undergoes Schiff base condensation with multivalent aldehydes (e.g., 4-arm PEG-benzaldehyde) to form an imine network.

- **Causality:** Unlike aliphatic amines, the aniline-derived imine possesses a highly tunable hydrolysis profile. The aromatic ring stabilizes the imine under physiological conditions (pH 7.4) but allows for rapid, quantitative hydrolysis in the mildly acidic conditions (pH 5.0–6.5) characteristic of endosomes and tumor microenvironments.

Module B: The CB[8] Ternary Charge-Transfer Complex (Redox-Responsive)

The 3,4-dimethoxyphenethyl group acts as an electron-rich second guest (G2) in a host-guest system.

- **Causality:** CB[8] possesses a large hydrophobic cavity (367 Å³) capable of co-encapsulating two aromatic guests [1]. When the electron-deficient dicationic Methyl Viologen (MV²⁺) is introduced as the first guest (G1), it creates a highly favorable environment for the electron-rich dimethoxybenzene ring of DMPA to bind via face-to-face stacking and charge-transfer (CT) interactions [2].
- **Stimuli-Trigger:** This 1:1:1 heteroternary complex (CB[8]/MV²⁺/DMPA) is exceptionally stable (M). However, upon the addition of a reducing agent (e.g., sodium dithionite), MV²⁺ is reduced to the radical cation MV. The reduced viologen undergoes rapid dimerization to form a homoternary complex (CB[8]/(MV

)

), forcibly expelling the DMPA guest and triggering macroscopic gel degradation [3].

Experimental Workflows & Protocols

The following protocols describe a self-validating system to synthesize and characterize the DMPA-based supramolecular hydrogel.

Protocol 1: Synthesis of the Polymer-DMPA Conjugate (PEG-DMP)

Objective: To covalently graft the supramolecular handle (DMPA) onto a polymeric backbone.

- Preparation: Dissolve 1.0 g of 4-arm PEG-benzaldehyde (10,000 Da, 0.4 mmol aldehyde groups) in 10 mL of anhydrous ethanol.
- Conjugation: Add 113 mg of DMPA (0.44 mmol, 1.1 eq. relative to aldehyde) to the solution. Add a catalytic amount of glacial acetic acid (10 L).
- Reaction: Stir the mixture at 45 °C for 24 hours under a nitrogen atmosphere. The mild heating accelerates the Schiff base condensation without causing PEG chain degradation.
- Purification: Precipitate the polymer by dropping the mixture into 100 mL of cold diethyl ether. Filter and dry under vacuum.
- Self-Validation (NMR): Dissolve a 10 mg sample in DMSO-
 - . Confirm the disappearance of the aldehyde proton peak at 10.0 ppm and the appearance of the characteristic imine proton peak at 8.3–8.5 ppm. Conversion should exceed 95%.

Protocol 2: Fabrication of the Dual-Crosslinked Supramolecular Hydrogel

Objective: To induce non-covalent crosslinking via CB[8]-mediated ternary complexation.

- Stock Solutions:
 - Prepare a 10 wt% solution of PEG-DMP in 10 mM Phosphate Buffer (pH 7.4).
 - Prepare a 50 mM solution of Methyl Viologen dichloride (MV^{2+}) in the same buffer.
 - Prepare a fine suspension of CB[8] (50 mM) in the buffer (CB[8] has low solubility until the guest is added).
- Assembly: To 1 mL of the PEG-DMP solution, add 80 L of the MV^{2+} stock solution (equimolar to the DMPA end-groups). The solution will remain fluid.
- Gelation: Add 80 L of the CB[8] suspension. Vortex immediately for 10 seconds.
- Self-Validation (Rheology & Visual): A rapid color change to pale yellow/orange indicates charge-transfer complex formation. Perform a vial inversion test; the material should hold its weight within 2 minutes. For rigorous validation, perform oscillatory rheology to confirm the storage modulus () strictly dominates the loss modulus () across a frequency sweep of 0.1 to 100 rad/s.

Protocol 3: Stimuli-Responsive Degradation Assay

Objective: To validate the orthogonal pH and redox responsiveness of the matrix.

- pH Trigger: Submerge a 500 L hydrogel pellet in 5 mL of Acetate Buffer (pH 5.0) at 37 °C. Monitor the mass loss over time. The imine bonds will hydrolyze, leading to complete gel dissolution within 4–6 hours.
- Redox Trigger: Submerge a separate 500

L hydrogel pellet in 5 mL of Phosphate Buffer (pH 7.4) containing 10 mM Sodium Dithionite ($\text{Na}_2\text{S}_2\text{O}_4$).

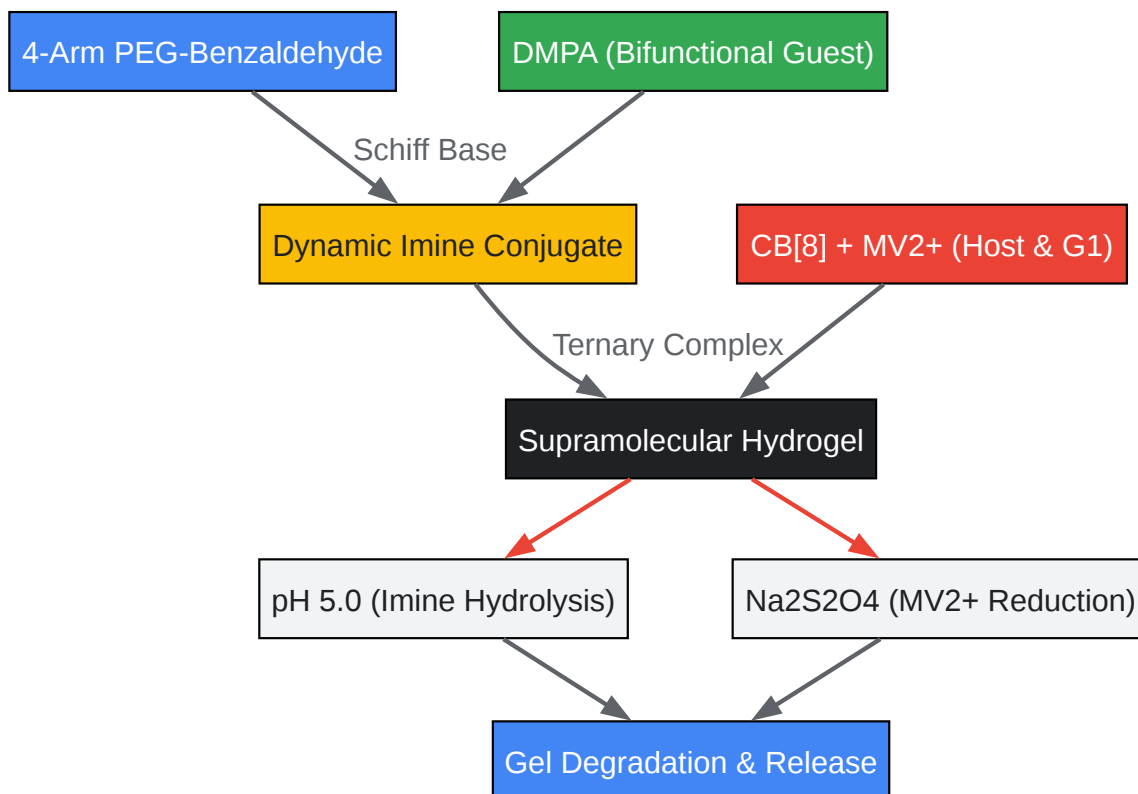
- Observation: The gel will rapidly turn deep blue/purple (indicating the formation of the MV radical) and undergo rapid gel-to-sol transition within 30 minutes due to the disruption of the heteroternary crosslinks.

Quantitative Data Summary

The table below summarizes the critical physicochemical parameters of the DMPA-assembled supramolecular system, providing baseline metrics for quality control and experimental reproduction.

Parameter	Typical Value	Analytical Method	Significance
Imine Conversion Rate	> 95%	¹ H NMR Spectroscopy	Ensures sufficient functionalization for downstream crosslinking.
Ternary Binding Affinity ()	M	Isothermal Titration Calorimetry	Dictates the thermodynamic stability of the host-guest crosslinks.
Critical Gelation Concentration	4.5 wt%	Vial Inversion / Rheometry	The minimum polymer concentration required to form a macroscopic network.
Storage Modulus ()	~ 4.2 kPa	Oscillatory Rheology	Indicates the mechanical stiffness of the hydrogel at physiological conditions.
pH 5.0 Degradation Time	4 - 6 Hours	Gravimetric Mass Loss	Validates the utility of the gel for tumor-targeted or endosomal drug release.
Redox Degradation Time	< 30 Minutes	Visual / Rheometry	Confirms the rapid responsiveness of the CB[8]/MV ²⁺ /DMPA module to reducing environments.

System Visualization



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Caption: Dual-responsive supramolecular assembly and degradation pathways of the DMPA-based hydrogel.

References

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